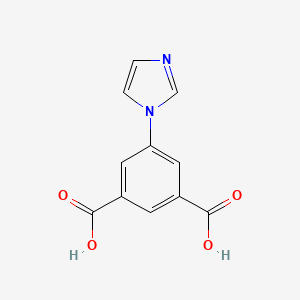

5-(1H-Imidazol-1-yl)isophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-imidazol-1-ylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10(15)7-3-8(11(16)17)5-9(4-7)13-2-1-12-6-13/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZVGTMYBJBONV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Ligand Design Principles for Coordination Polymers and Metal Organic Frameworks Incorporating 5 1h Imidazol 1 Yl Isophthalic Acid

Fundamental Ligand Coordination Behavior of 5-(1H-Imidazol-1-yl)isophthalic Acid

The coordination behavior of this compound is dictated by the presence of two distinct coordinating groups: the carboxylates and the imidazole (B134444) nitrogen. This dual functionality allows the ligand to act as a versatile linker, connecting metal centers in various ways to form one-, two-, or three-dimensional structures.

Carboxylate Binding Modes

The carboxylate groups of this compound can adopt several binding modes, which play a crucial role in determining the final architecture of the coordination polymer. These modes range from simple monodentate coordination to more complex bridging modes that link multiple metal centers. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Commonly observed carboxylate binding modes in frameworks constructed from isophthalate-based ligands include:

Monodentate: One oxygen atom of the carboxylate group coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group coordinate to a single metal center, forming a chelate ring.

Bidentate Bridging (syn-syn, syn-anti, anti-anti): The two oxygen atoms of the carboxylate group bridge two different metal centers. The geometry of this bridging can vary, leading to different structural motifs.

Tridentate or Tetradentate Bridging: In some cases, the carboxylate group can bridge three or four metal centers, leading to the formation of more complex and highly connected networks.

For instance, in a three-dimensional indium-based MOF, the carboxylate groups of the deprotonated this compound ligand exhibit a bridging coordination mode, linking adjacent metal centers to form the extended framework. The versatility of these binding modes allows for the construction of frameworks with tailored dimensionalities and topologies.

Imidazole Nitrogen Coordination Sites

The imidazole ring of this compound possesses a nitrogen atom with a lone pair of electrons that can readily coordinate to a metal center. This coordination typically occurs through the N3 atom of the imidazole ring. The imidazole group can act as a monodentate ligand, coordinating to a single metal ion, or it can act as a bridging ligand, connecting two metal centers. The latter is less common for a single imidazole ring but can be a design element in more complex ligands.

Synergistic Chelation and Bridging Capabilities

The true strength of this compound as a ligand lies in the synergistic action of its carboxylate and imidazole functionalities. The ligand can simultaneously coordinate to metal centers through both types of functional groups, leading to the formation of robust and intricate architectures. This synergistic coordination allows the ligand to act as a multidentate linker, effectively bridging multiple metal centers and promoting the formation of extended networks.

The combination of carboxylate and imidazole coordination can lead to both chelation and bridging. For example, one carboxylate group might chelate to a metal center while the other carboxylate and the imidazole nitrogen bridge to adjacent metal ions. This versatility in coordination allows for the construction of frameworks with high connectivity and stability. The interplay between the different coordinating groups is a key principle in the design of MOFs with desired topologies and properties.

Hydrothermal and Solvothermal Synthesis Protocols for Framework Assembly

Hydrothermal and solvothermal methods are the most common techniques for the synthesis of coordination polymers and MOFs from this compound. These methods involve heating the reactants in a sealed vessel, allowing for the crystallization of the product under elevated temperature and pressure. The choice between hydrothermal (using water as the solvent) and solvothermal (using an organic solvent or a mixture of solvents) methods can significantly impact the final product.

Optimization of Reaction Conditions for Directed Framework Formation

The formation of a specific coordination polymer or MOF architecture is highly dependent on the reaction conditions. The optimization of these parameters is crucial for directing the self-assembly process towards a desired structure. Key parameters that are often optimized include:

Temperature: The reaction temperature can influence the kinetics of crystal growth and the final phase of the product. Different temperatures can lead to the formation of different polymorphs or entirely different structures.

Time: The duration of the reaction can affect the size and quality of the crystals.

pH: The pH of the reaction mixture can influence the deprotonation state of the carboxylic acid groups and the coordination behavior of the ligand.

Molar Ratios of Reactants: The ratio of the metal salt to the ligand can determine the stoichiometry of the final product and influence the coordination environment of the metal center.

| Parameter | General Range | Effect on Framework Formation |

|---|---|---|

| Temperature | 80 - 200 °C | Influences crystallinity, phase purity, and can lead to different structural isomers. |

| Time | 12 - 72 hours | Affects crystal size and quality; longer times can lead to more crystalline products. |

| pH | 3 - 7 | Controls the deprotonation of the ligand and can influence the coordination modes. |

| Solvent | Water, DMF, DEF, Ethanol (B145695), etc. | Can act as a template, influencing the pore size and shape, and can coordinate to the metal center. |

Solvent-Directed Structural Diversity in Synthesized Architectures

The choice of solvent in hydrothermal and solvothermal synthesis is not merely as a medium for the reaction but can play a critical role in directing the final structure of the coordination polymer. rsc.org Different solvents can lead to the formation of different crystal structures, a phenomenon known as solvomorphism. The solvent can influence the structure in several ways:

Template Effect: Solvent molecules can act as templates, occupying the pores of the framework during its formation and thus directing the size and shape of the pores.

Solubility: The solubility of the reactants and the resulting coordination polymer in different solvents can affect the kinetics of nucleation and crystal growth.

For example, the use of a polar solvent like N,N-dimethylformamide (DMF) might lead to a different structure compared to a less polar solvent like ethanol. This is because DMF can coordinate to the metal center, while ethanol is less likely to do so. The ability to control the structure of the resulting framework by simply changing the solvent is a powerful tool in the design of new materials with specific properties.

Influence of Metal Ion Selection on Coordination Network Formation

The selection of the metal ion is a critical factor in dictating the final architecture of coordination polymers and metal-organic frameworks (MOFs) constructed with this compound. The inherent properties of the metal ion, such as its coordination number, preferred coordination geometry, and ionic radius, play a pivotal role in the assembly of the resulting supramolecular structure.

Transition Metal Complexes (e.g., Zn(II), Co(II), Cd(II), Cu(II), Ni(II), Mn(II))

Transition metals are widely employed in the construction of coordination polymers due to their versatile coordination geometries and electronic properties. The interaction of this compound with various divalent transition metal ions leads to a diverse range of structural topologies.

Novel coordination polymers have been synthesized by reacting different transition metal cations with the rigid bi-functional ligand 5-(1H-imidazol-1-yl)isophthalate. researchgate.net For instance, complexes such as {[CdL(H2O)]·0.5H2O}n, {[ZnL(H2O)]·H2O}n, {[CoL(H2O)2]·2H2O}n, and {[NiL(H2O)2]·2H2O}n have been synthesized, where L represents the 5-(1H-imidazol-1-yl)isophthalate ligand. researchgate.net

In the case of Co(II) and Cd(II) complexes with the related ligand 5-[(2-methyl-1H-imidazol-1-yl)methyl]isophthalate, distinct framework architectures are observed. The Co(II) complex exhibits a 2-fold interpenetrated 3D framework with a (10,3)-a topology. znaturforsch.comresearchgate.net In contrast, the Cd(II) complex, in the presence of an auxiliary ligand, forms a 2D network with a (4.8^2) topology. znaturforsch.comresearchgate.net These structural differences highlight the influence of the metal ion's coordination preferences.

Furthermore, a series of Co(II)-MOFs constructed from 5-(2-methylimidazol-1-yl)isophthalic acid demonstrate how the introduction of different bis(imidazole) ligands can lead to varied structural dimensions. rsc.org Without an auxiliary ligand, a 3D network is formed. rsc.org However, with the addition of linear bis(imidazole) ligands of varying lengths, three-fold interpenetrating 3D MOFs are constructed from layers pillared by these ligands. rsc.org The use of a V-shaped bis(imidazole) ligand results in a 2D double-layered network. rsc.org

Below is a table summarizing the structural characteristics of some transition metal complexes with this compound and its derivatives.

| Metal Ion | Ligand | Auxiliary Ligand | Dimensionality | Topology/Network | Reference |

| Cd(II) | 5-(1H-Imidazol-1-yl)isophthalate | None | --- | --- | researchgate.net |

| Zn(II) | 5-(1H-Imidazol-1-yl)isophthalate | None | --- | --- | researchgate.net |

| Co(II) | 5-(1H-Imidazol-1-yl)isophthalate | None | --- | --- | researchgate.net |

| Ni(II) | 5-(1H-Imidazol-1-yl)isophthalate | None | --- | --- | researchgate.net |

| Co(II) | 5-[(2-Methyl-1H-imidazol-1-yl)methyl]isophthalate | None | 3D | 2-fold interpenetrated (10,3)-a | znaturforsch.comresearchgate.net |

| Cd(II) | 5-[(2-Methyl-1H-imidazol-1-yl)methyl]isophthalate | 2-(pyridin-2-yl)-1H-benzo[d]imidazole | 2D | (4.8^2) | znaturforsch.comresearchgate.net |

| Co(II) | 5-(2-Methylimidazol-1-yl)isophthalic acid | None | 3D | --- | rsc.org |

| Co(II) | 5-(2-Methylimidazol-1-yl)isophthalic acid | 1,4-bis(1-imidazolyl)benzene | 3D | 3-fold interpenetrating | rsc.org |

Main Group and Lanthanide/Actinide Coordination (e.g., In(III), Th(IV), Pb(II))

The coordination chemistry of this compound extends beyond transition metals to include main group and f-block elements. These elements, with their larger ionic radii and higher coordination numbers, can lead to the formation of unique and robust framework structures.

A notable example is a stable 3D In(III)-based metal-organic framework, [In(L)(μ2-OH)]·0.5H2O, where H2L is this compound. rsc.org This compound exhibits a 4,6-connected 3D architecture. rsc.org The framework demonstrates exceptional stability, maintaining its crystallinity up to 450 °C and showing structural integrity in water and under harsh acidic and basic conditions (pH 2–13). rsc.org Such high stability is a desirable characteristic for practical applications. This In-MOF also displays fluorescence, with studies indicating its potential as a sensory material for the detection of Fe3+ ions in aqueous solutions through a luminescence quenching mechanism. rsc.org

While extensive research on the coordination of this compound with Th(IV) and Pb(II) is less documented in readily available literature, the principles of hard and soft acids and bases (HSAB) theory suggest that these metal ions would preferentially coordinate with the carboxylate oxygen atoms of the ligand. The larger size of these ions could facilitate the formation of high-dimensional, intricate network structures.

Strategic Integration of Auxiliary Ligands in Hybrid Frameworks

The "mixed-ligand" synthetic strategy is a powerful method for constructing coordination polymers with desired topologies and properties. acs.org The introduction of auxiliary ligands, typically N-donor linkers, in conjunction with this compound and its derivatives allows for fine-tuning of the resulting framework's dimensionality, connectivity, and porosity. The geometry, flexibility, and length of these auxiliary ligands are crucial in directing the final structure.

For instance, in the synthesis of Co(II)-MOFs with 5-(2-methylimidazol-1-yl)isophthalic acid, the introduction of various bis(imidazole) ligands as a second ligand significantly influences the structural diversity. rsc.org Linear bis(imidazole) ligands with different lengths and rigidities, such as 1,4-bis(1-imidazolyl)benzene (bib), 4,4′-bis(1-imidazolyl)biphenyl (bibp), and 1,4-bis(imidazol-1-ylmethylene)benzene (bimb), lead to the formation of similar three-fold interpenetrating 3D MOFs. rsc.org In these structures, the Co(II)-miipa layers are pillared by the bis(imidazole) ligands. rsc.org In contrast, the use of a V-shaped, semi-flexible bis(imidazole) ligand like 4,4′-bis(imidazol-1-yl)diphenyl ether (bidpe) results in a 2D double-layered network. rsc.org

Similarly, the assembly of cobalt-based MOFs with 5-(hydroxymethyl)isophthalic acid is significantly influenced by the choice of auxiliary N-donor ligands. iucr.orgnih.gov The use of 1,4-bis(2-methyl-1H-imidazol-1-yl)benzene results in a fourfold interpenetrating dia framework. iucr.orgnih.gov However, employing 1,4-bis(1H-imidazol-1-yl)benzene under similar conditions leads to a pillared-layer framework with a (3,6)-connected network. iucr.orgnih.gov These examples underscore the critical role of auxiliary ligands in modulating the final architecture of the coordination network. The change from chelating ligands to bridging ligands can also induce remarkable structural transformations, for example, from 2D to 3D networks. rsc.org

Ligand Design Principles and Structural Analogues of Isophthalate-Imidazole Systems

The design of the primary organic ligand is fundamental to controlling the structure and function of the resulting coordination polymers. Modifications to both the isophthalic acid backbone and the imidazole substituent of this compound, as well as the use of its structural analogues, provide a systematic approach to tailor the properties of the final material.

Modulating Isophthalic Acid Derivatives (e.g., 5-iodoisophthalic acid, 5-hydroxymethylisophthalic acid)

The use of 5-(hydroxymethyl)isophthalic acid in the synthesis of cobalt-based MOFs, in conjunction with different imidazole-based auxiliary ligands, leads to the formation of 3D frameworks with semiconducting properties. iucr.orgnih.gov The hydroxymethyl group can potentially engage in hydrogen bonding, further stabilizing the network structure.

The selection of isophthalic acid derivatives can also act as a modulator in MOF synthesis, promoting the creation of defects within the framework. rsc.org For instance, isophthalic acid has been shown to be an efficient defect promoter in certain Ti-MOFs, leading to phases with a significant percentage of missing linkers. rsc.org

The table below presents a comparison of coordination polymers synthesized with different 5-substituted isophthalic acid derivatives.

| Isophthalic Acid Derivative | Metal Ion | Auxiliary Ligand | Resulting Structure/Property | Reference |

| 5-Iodoisophthalic acid | Co(II) | 1,1′-(1,4-butanediyl)bis(imidazole) | 3D supramolecular structures via halogen bonding | acs.org |

| 5-Hydroxymethylisophthalic acid | Co(II) | 1,4-bis(2-methyl-1H-imidazol-1-yl)benzene | Fourfold interpenetrating 3D dia framework; n-type semiconductor | iucr.orgnih.gov |

| 5-Hydroxymethylisophthalic acid | Co(II) | 1,4-bis(1H-imidazol-1-yl)benzene | 3D pillared-layer framework with a (3,6)-connected network; n-type semiconductor | iucr.orgnih.gov |

| 5-Ethoxyisophthalate | Zn(II) | 4,4'-bipyridyl | --- | nih.gov |

| 5-n-Propoxyisophthalate | Zn(II) | 4,4'-bipyridyl | --- | nih.gov |

| 5-n-Butoxyisophthalate | Zn(II) | 4,4'-bipyridyl | --- | nih.gov |

| 5-n-Pentyloxyisophthalate | Zn(II) | 4,4'-bipyridyl | --- | nih.gov |

Variations in Imidazole Substitution and Linker Length

The length of the linker in a coordination polymer is a key determinant of its thermal conductivity. mdpi.com Generally, longer linkers lead to a reduction in thermal conductivity due to an increase in porosity. mdpi.com Furthermore, longer linkers can also cause an increase in the interface resistance between the organic and inorganic building blocks of the MOF. mdpi.com

In the context of bis(imidazole) auxiliary ligands used with isophthalate-based systems, their length and flexibility are crucial. For example, a series of seven new coordination polymers based on 5-(2-carboxybenzyloxy)isophthalic acid and different bis(imidazole) ligands with varying alkane chain lengths—1,1′-(1,3-propanediyl)bis(imidazole), 1,1′-(1,4-butanediyl)bis(imidazole), and 1,1′-(1,5-pentanediyl)bis(imidazole)—demonstrates that the structure of the resulting polymers is highly dependent on these auxiliary ligands and the central metal ions. bohrium.com

The study of zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, where the imidazole and carboxylate functionalities are separated by a flexible propyl chain, provides further insight. chemrxiv.org The substitution on the imidazole ring (e.g., 2-methyl or 2-phenyl) leads to different crystal structures, from 2D networks to single polymer chains held together by hydrogen bonding or other intermolecular forces. chemrxiv.org

Advanced Structural Elucidation and Topological Analysis of Coordination Compounds Derived from 5 1h Imidazol 1 Yl Isophthalic Acid

Single-Crystal X-ray Crystallography for Atomic-Level Structure Determination

Identification of Coordination Geometries and Metal Centers

The versatile coordination behavior of 5-(1H-imidazol-1-yl)isophthalic acid, with its multiple potential donor sites (the nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate groups), allows for the formation of coordination compounds with a variety of metal centers and diverse coordination geometries. Single-crystal X-ray diffraction studies have been instrumental in elucidating these structural nuances.

The coordination number and geometry are influenced by several factors, including the nature of the metal ion, the presence of co-ligands, and the reaction conditions. These can range from common geometries like tetrahedral and octahedral to less common ones like square pyramidal. youtube.com The precise determination of these geometries is crucial for understanding the electronic properties and potential applications of the resulting materials.

Table 1: Selected Coordination Geometries of Metal Centers in Compounds Derived from Imidazole-Substituted Isophthalic Acids

| Compound/Complex | Metal Center | Coordination Number | Coordination Geometry |

|---|---|---|---|

| [Cd(bipa)]n | Cd(II) | 5 | Distorted Square Pyramid nih.gov |

| [Co2(C9H6O5)2(C12H10N4)3]n | Co(II) | 6 | Not specified |

| [Zn(C14H14N4)(C8H4O5)] | Zn(II) | Not specified | Not specified |

Note: 'bipa' refers to 5-(benzimidazole-1-yl)isophthalic acid, a closely related ligand.

Determination of Crystal Systems and Space Group Symmetries

The crystal system and space group are fundamental crystallographic parameters that describe the symmetry of the crystal lattice. Single-crystal X-ray diffraction analysis is the definitive method for determining these properties. Coordination compounds derived from imidazole-substituted isophthalic acids have been found to crystallize in various crystal systems, with the monoclinic system being particularly common. nih.govresearchgate.net

For example, a series of complexes involving 5-(benzimidazole-1-yl)isophthalic acid with Cd(II), Zn(II), and Co(II) all crystallize in the monoclinic system with the space group P2₁/c. nih.gov Similarly, a zinc(II) complex with 5-hydroxyisophthalato and a bis(imidazole) ligand crystallizes in the monoclinic space group P2₁/n. researchgate.net The space group provides detailed information about the symmetry elements present in the crystal, which in turn dictates the arrangement of the molecules in the unit cell.

Table 2: Crystallographic Data for Selected Coordination Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| [Cd(bipa)]n | C15H8CdN2O4 | Monoclinic | P2₁/c nih.gov | 10.123(2) | 10.567(2) | 12.894(3) | 109.53(3) |

| {[Zn2(bipa)2]·2C2H5OH}n | C34H28N4O10Zn2 | Monoclinic | P2₁/c nih.gov | 10.234(2) | 10.654(2) | 12.987(3) | 109.43(3) |

| {[Co(bipa)]·C2H5OH}n | C17H14CoN2O5 | Monoclinic | P2₁/c nih.gov | 10.187(2) | 10.612(2) | 12.956(3) | 109.48(3) |

| Zn(C14H14N4)(C8H4O5) | C22H18N4O5Zn | Monoclinic | P2₁/n researchgate.net | 8.1529(4) | 9.6506(4) | 25.706(1) | 97.864(4) |

Note: 'bipa' refers to 5-(benzimidazole-1-yl)isophthalic acid.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Interactions)

Hydrogen bonding is a prevalent interaction in these systems, often involving the carboxylate groups, coordinated water molecules, and the imidazole rings. For instance, in coordination polymers of 5-substituted isophthalic acids, extensive hydrogen bonding networks contribute to the stability and dimensionality of the framework. nih.gov In the crystal structure of a related triazole-containing isophthalic acid, intermolecular O-H···N hydrogen bonds are observed, which play a crucial role in forming a supramolecular sheet-like structure. nih.govresearchgate.net

Powder X-ray Diffraction for Phase Analysis and Structural Integrity

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used to analyze the crystalline nature of a bulk sample. For coordination compounds derived from this compound, PXRD is routinely employed to confirm the phase purity of the synthesized material and to verify that the bulk product corresponds to the structure determined by single-crystal X-ray diffraction.

The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal structure. By comparing the experimental PXRD pattern of a synthesized sample with the pattern simulated from the single-crystal X-ray diffraction data, the phase purity can be assessed. A good match between the two patterns indicates a high-purity, single-phase material. nih.gov

Furthermore, PXRD is essential for studying the structural stability of these materials under different conditions, such as after solvent exchange or upon heating. Changes in the PXRD pattern can indicate a phase transition, decomposition, or loss of crystallinity. In the context of metal-organic frameworks (MOFs), PXRD is also used to monitor the structural integrity of the framework after guest molecule removal. The persistence of the diffraction pattern confirms that the porous structure is maintained.

Spectroscopic Characterization Techniques for Structural Confirmation

While X-ray diffraction techniques provide information about the long-range order in a crystalline material, spectroscopic methods offer complementary insights into the local chemical environment and bonding within the coordination compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify the functional groups present in a molecule and to probe the coordination environment of the ligand upon complexation with a metal ion. For coordination compounds of this compound, FT-IR spectroscopy provides valuable information about the deprotonation of the carboxylic acid groups and the involvement of the imidazole nitrogen in coordination.

The FT-IR spectrum of the free this compound ligand exhibits characteristic absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid groups, typically in the region of 1700-1730 cm⁻¹. Upon coordination to a metal center, these bands undergo a significant shift to lower wavenumbers (typically 1550-1650 cm⁻¹ for the asymmetric stretch and 1380-1450 cm⁻¹ for the symmetric stretch). This shift is indicative of the deprotonation of the carboxylic acid and its coordination to the metal ion. For example, in metallogels formed from a related triazole-isophthalic acid ligand, the strong absorption band of the carboxylic acid at 1707 cm⁻¹ in the free ligand shifts to around 1640 cm⁻¹ in the metallogel, confirming metal-carboxylate coordination. nih.gov

Additionally, changes in the vibrational modes of the imidazole ring can provide evidence for its coordination to the metal center. The C=N and C-N stretching vibrations of the imidazole ring are sensitive to coordination and may shift in position or change in intensity upon complex formation.

Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for Carboxylate Groups

| Compound Type | νas(COO⁻) | νs(COO⁻) | Δν (νas - νs) |

|---|---|---|---|

| Free Carboxylic Acid | ~1700-1730 (C=O) | - | - |

| Coordinated Carboxylate | ~1550-1650 | ~1380-1450 | Varies |

Note: The exact positions of the absorption bands can vary depending on the metal ion and the coordination mode of the carboxylate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for confirming the successful synthesis and purity of the this compound (H₂L) ligand. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

In a typical ¹H NMR spectrum of H₂L recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), distinct signals corresponding to the different protons in the molecule are observed. The protons of the isophthalic acid moiety and the imidazolyl group resonate at specific chemical shifts (δ), reported in parts per million (ppm). The integration of these signals confirms the ratio of protons, while the splitting patterns provide insights into the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum in DMSO-d₆ reveals the chemical environments of the carbon atoms. The spectrum will show characteristic peaks for the carboxyl carbons, the aromatic carbons of the benzene (B151609) ring, and the carbons of the imidazole ring.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the parent isophthalic acid, which serves as a foundational reference for interpreting the spectra of its derivatives like this compound.

Note: The exact chemical shifts for this compound will be influenced by the presence of the imidazole substituent.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound ligand and its coordination compounds. The absorption of ultraviolet or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are generally of high intensity and arise from the excitation of electrons in the conjugated π systems of the benzene and imidazole rings. The n → π* transitions, which are typically of lower intensity, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to an anti-bonding π* orbital.

Upon coordination to a metal center, the electronic properties of the ligand are altered, leading to shifts in the absorption bands in the UV-Vis spectrum. These shifts can provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand interactions. For instance, the formation of metallogels with copper(II) acetate and a similar ligand, 5-(1H-1,2,3-triazol-5-yl)isophthalic acid, has been studied using UV-Vis spectroscopy. nih.govresearchgate.netnih.gov

The following table outlines the typical electronic transitions observed in organic ligands containing aromatic and heteroaromatic moieties.

Thermal Stability and Framework Robustness Assessment (e.g., Thermogravimetric Analysis for Decomposition Onset)

In a typical TGA experiment, the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting thermogram plots mass loss against temperature. The initial weight loss often corresponds to the removal of guest solvent molecules, such as water or dimethylformamide (DMF), which are commonly trapped within the pores of the coordination polymer. The temperature at which this occurs can indicate the strength of the interaction between the solvent and the framework.

Following the removal of solvent molecules, a plateau in the TGA curve indicates a region of thermal stability for the anhydrous framework. The onset of significant weight loss at higher temperatures signifies the decomposition of the organic ligand and the collapse of the coordination framework. The temperature at which this decomposition begins is a key indicator of the thermal stability of the compound.

The following table provides a generalized representation of the stages of thermal decomposition often observed for coordination polymers derived from ligands like this compound.

Computational Crystallography and Topology Prediction

Computational methods are increasingly utilized to complement experimental studies in the field of coordination chemistry. For ligands such as this compound, computational crystallography can be employed to predict and analyze the crystal structures of the resulting coordination polymers.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of coordination compounds, DFT calculations can be used to optimize the geometry of the ligand and its metal complexes, predict vibrational frequencies, and analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule.

Molecular mechanics simulations, which use classical force fields, can be employed to predict the packing of molecules in the solid state and to explore the potential coordination modes of the ligand with different metal ions. These computational approaches can aid in the rational design of new materials with desired topologies and properties.

Network Topology and Dimensionality Analysis

The ligand this compound is a versatile building block for the construction of coordination polymers with diverse network topologies and dimensionalities. The isophthalate (B1238265) group can act as a linker, while the imidazole group provides an additional coordination site, allowing for the formation of extended one-, two-, and three-dimensional frameworks.

Classification of One-, Two-, and Three-Dimensional Frameworks

The dimensionality of a coordination polymer is determined by the connectivity of the metal ions and the organic ligands.

One-Dimensional (1D) Frameworks: These structures typically consist of linear chains or zigzag chains where the metal-ligand units repeat in one direction.

Two-Dimensional (2D) Frameworks: In these architectures, the coordination extends in two directions to form layers or sheets. These layers can then stack in the third dimension through weaker interactions like hydrogen bonding or π-π stacking.

Three-Dimensional (3D) Frameworks: These are highly connected networks where the coordination extends in all three dimensions, often resulting in porous materials.

The specific coordination geometry of the metal ion and the coordination modes of the this compound ligand play a crucial role in determining the final dimensionality of the framework.

Characterization of Interpenetrating and Polycatenated Architectures

In the self-assembly of coordination polymers, it is not uncommon to observe the formation of complex superstructures such as interpenetrating and polycatenated frameworks.

Interpenetration: This occurs when two or more independent frameworks grow through each other without any covalent bonds between them. This can be thought of as molecular "weaving" and often leads to a reduction in the void space of the material.

Polycatenation: This involves the linking of rings or loops from different frameworks in a chain-like fashion. This type of entanglement can also lead to the formation of intricate and robust architectures.

The formation of these complex architectures is influenced by factors such as the length and flexibility of the ligand, the coordination preferences of the metal ion, and the reaction conditions. The study of these phenomena is crucial for understanding the principles of crystal engineering and for the targeted synthesis of materials with specific properties.

Nodal Connectivity and Schläfli Symbols

Topological analysis simplifies complex crystal structures into a set of nodes (metal ions or clusters) and linkers (organic ligands) to understand the underlying network topology. The connectivity of each node and the resulting network are often described using Schläfli symbols.

While extensive research has been conducted on coordination polymers derived from substituted isophthalic acids, detailed topological data for compounds derived solely from this compound is not extensively documented in the provided sources. However, analysis of analogous systems provides a framework for understanding the potential topologies. For instance, coordination polymers built from similar imidazole-containing or substituted isophthalate ligands often exhibit common network topologies.

For example, cobalt-based MOFs constructed with 5-(hydroxymethyl)isophthalic acid and an auxiliary imidazole-based linker have been shown to form a fourfold interpenetrating dia framework. The dia topology, based on the diamondoid network, is a common 4-connected net. Another related compound, a pillared-layer framework, displays a (3,6)-connected network. Similarly, Co(II)-coordination polymers based on 5-nitro-isophthalic acid and various bis(imidazole) ligands have shown topologies such as a 2D (3,6)-hxl layer and a 2D 4⁴ square-grid (sql ) planar network bohrium.com. One such structure also resulted in a 3D (3,5)-connected topology with a (6³)(6⁹·8) Schläfli symbol bohrium.com.

These examples from closely related systems suggest that coordination polymers of this compound are likely to form well-known topologies such as dia , sql , or more complex multi-nodal nets depending on the coordination environment of the metal center and the synthetic conditions. The ligand itself can act as a 3-connected node, utilizing its two carboxylate groups and the nitrogen from the imidazole ring.

Table 1: Common Topologies in Isophthalate-Based Coordination Polymers

| Topology (Schläfli Symbol) | Description | Connectivity |

|---|---|---|

| dia | Diamondoid network | 4-connected |

| sql | Square grid network | 4-connected |

| hxl (or hcb ) | Honeycomb network | 3-connected |

| rtl | Rutile network | (3,6)-connected |

| pcu | Primitive cubic network | 6-connected |

This interactive table provides examples of common network topologies found in metal-organic frameworks, which could be anticipated for structures based on this compound.

Identification of Secondary Building Units (SBUs) and Supramolecular Motifs

The concept of Secondary Building Units (SBUs) is fundamental to the rational design and synthesis of MOFs. SBUs are polynuclear metal-containing clusters that act as rigid and directional nodes within the framework, imparting architectural stability. The nature of the SBU is determined by the metal ion's coordination preferences and the bridging modes of the organic ligand.

In coordination polymers derived from isophthalic acid analogues, a variety of SBUs have been identified. A common SBU found in frameworks constructed with carboxylate ligands is the dinuclear "paddlewheel" cluster, where two metal ions are bridged by four carboxylate groups. For example, in studies involving 5-(1H-tetrazol-5-yl)isophthalic acid, butterfly-shaped tetranuclear M₄(μ₃-OH)₂ clusters and dinuclear motifs have been identified as the SBUs rsc.org. In another case, square Zn₄O₄ clusters serve as the key SBU rsc.org.

The this compound ligand, with its combination of carboxylate and imidazole functionalities, can facilitate the formation of diverse SBUs. The carboxylate groups can form paddlewheel or other polynuclear clusters, while the imidazole nitrogen can coordinate to the metal centers, either within the same SBU or by linking different SBUs.

Table 2: Potential Building Units and Motifs

| Type | Example | Description |

|---|---|---|

| Secondary Building Unit (SBU) | Dinuclear Paddlewheel (e.g., M₂(CO₂)₄) | Two metal centers bridged by four carboxylate groups. |

| Secondary Building Unit (SBU) | Tetranuclear Cluster (e.g., M₄(OH)₂) | Four metal centers bridged by hydroxide ions. |

| Supramolecular Motif | Hydrogen Bonding | Interactions involving N-H or O-H donors and carboxylate or imidazole acceptors. |

| Supramolecular Motif | π-π Stacking | Non-covalent interactions between aromatic rings of the ligands. |

This interactive table summarizes potential SBUs and supramolecular motifs that could be identified in coordination compounds derived from this compound based on the chemistry of similar systems.

Theoretical and Computational Investigations of 5 1h Imidazol 1 Yl Isophthalic Acid and Its Coordination Assemblies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating molecules at the electronic level. DFT provides a favorable balance between computational cost and accuracy, making it ideal for studying the intricate properties of ligands like 5-(1H-Imidazol-1-yl)isophthalic acid and its role within larger coordination assemblies. uobaghdad.edu.iq

The electronic properties of the this compound ligand are fundamental to its chemical behavior and coordination capabilities. DFT calculations are used to model its molecular orbitals, charge distribution, and electrostatic potential, which collectively dictate its reactivity.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich imidazole (B134444) ring, while the LUMO is distributed over the electron-withdrawing isophthalic acid moiety. This separation facilitates charge transfer, which is crucial for applications in electronics and photocatalysis.

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and donor-acceptor interactions within the molecule. orientjchem.org It provides a detailed picture of the bonding, including the charge on each atom and the nature of the bonds (e.g., sigma, pi). Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. orientjchem.org In these maps, electron-rich regions (negative potential), such as the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate groups, are identified as likely sites for electrophilic attack and coordination to positive metal ions.

| Calculated Electronic Property | Description | Significance for Coordination Chemistry |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the ligand. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the ligand. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO | Relates to the chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity. |

| NBO Atomic Charges | Calculated charge localized on each atom | Helps identify the most electron-rich atoms (N, O) that will preferentially coordinate to metal ions. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic potential on the molecule's surface | Visually identifies nucleophilic (negative) and electrophilic (positive) sites, predicting coordination behavior. orientjchem.org |

This table describes the typical electronic properties evaluated for the ligand using DFT. The specific values depend on the level of theory and basis set used in the calculation.

DFT calculations are essential for simulating the interactions between the this compound ligand and metal centers within a MOF or CP. These simulations can accurately predict geometric parameters, such as metal-ligand bond lengths and angles, which can be compared with experimental data from X-ray crystallography. mdpi.com

The this compound ligand possesses significant conformational flexibility due to rotation around several single bonds. The key degrees of freedom are the rotation about the C-N bond linking the benzene (B151609) and imidazole rings and the rotation of the two carboxylic acid groups relative to the benzene ring. researchgate.net

Theoretical calculations can map the potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformation. iu.edu.sa This analysis reveals the most stable (lowest energy) conformers and the energy barriers required to transition between them. For this ligand, a planar or near-planar arrangement of the two rings is often energetically favorable as it maximizes π-conjugation. However, steric hindrance between hydrogen atoms on the rings can lead to a twisted, non-planar ground state. Similarly, the orientation of the carboxylic acid groups is influenced by a balance between steric effects and the potential for intramolecular hydrogen bonding. Understanding these conformational preferences is vital, as the specific geometry of the ligand upon coordination dictates the topology and pore structure of the final MOF. researchgate.net

| Dihedral Angle | Description of Rotation | Energetic Considerations |

| C-C-N-C | Rotation of the imidazole ring relative to the isophthalic acid ring | The energy profile typically shows two minima corresponding to twisted conformations and energy barriers at planar alignments due to steric clashes. |

| O-C-C-C | Rotation of the carboxylic acid groups relative to the benzene ring | The lowest energy conformation is often planar to maximize conjugation, but non-planar orientations are accessible. The barrier to rotation is relatively low. |

This table outlines the key conformational degrees of freedom for the ligand and the general energetic factors predicted by computational analysis.

Molecular Modeling and Simulation of Framework Properties

While quantum chemical calculations focus on the ligand and its immediate coordination environment, molecular modeling and simulation techniques are used to predict the bulk properties of the resulting MOF architectures. These methods can simulate large systems containing thousands of atoms to evaluate properties that emerge from the extended framework structure. mdpi.com

One of the most prominent applications of MOFs is in gas storage and separation. Molecular simulations, particularly Grand Canonical Monte Carlo (GCMC), are a primary tool for predicting the gas adsorption behavior of MOFs before they are synthesized. mdpi.com

In a GCMC simulation, the MOF structure is placed in a simulation box, and gas molecules are inserted, deleted, or moved to simulate the adsorption process at a given pressure and temperature. These simulations generate adsorption isotherms, which show the amount of gas adsorbed as a function of pressure. Key performance metrics such as the total uptake capacity, selectivity for one gas over another (e.g., CO₂ vs. N₂), and the isosteric heat of adsorption (a measure of the interaction strength between the gas and the framework) can be calculated. For a MOF built with this compound, the presence of polar C=O groups and the N-H/N sites in the imidazole ring are expected to create strong interaction sites for polar gases like CO₂, leading to potentially high adsorption selectivity.

MOFs are increasingly studied as platforms for heterogeneous catalysis, owing to their high surface area and tunable active sites. mdpi.com Computational methods, primarily DFT, are used to investigate the mechanisms of catalytic reactions occurring within the pores of a MOF.

For a MOF containing this compound, potential active sites could include the metal nodes, the functional groups on the ligand, or intentionally introduced catalytic species. Theoretical analysis of a catalytic pathway involves identifying the elementary reaction steps and calculating the energy profile along the reaction coordinate. This includes determining the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. The energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, which is the primary determinant of the reaction rate. Such analyses can be used to screen different MOFs for catalytic activity and to understand how the structure and composition of the framework influence its performance. For example, MOFs derived from the related 5-(2-methylimidazol-1-yl) isophthalic acid have been shown to be efficient electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. rsc.org Theoretical studies could elucidate the specific roles of the cobalt centers and nitrogen-doped carbon matrix in the ORR mechanism. researchgate.net

Mechanistic Insights from Computational Studies

Computational methods have proven invaluable for understanding the intricate mechanisms at the heart of the chemical transformations and catalytic activities of coordination assemblies involving this compound and its derivatives. These studies provide a molecular-level understanding that is often inaccessible through experimental techniques alone.

While direct computational studies on the ligand transformation of this compound are not extensively documented in the reviewed literature, the principles of such investigations are well-established within the broader field of MOF chemistry. Computational modeling can predict the stability of the ligand under various conditions and its potential to undergo in-situ modifications during the formation of coordination assemblies or under catalytic conditions. For instance, theoretical calculations can be employed to investigate the energetics of decarboxylation, ring-opening, or other transformations of the imidazole or isophthalate (B1238265) moieties, providing insights into the stability and reactivity of the resulting frameworks.

In the realm of catalytic mechanisms, computational studies have been pivotal. For example, a Co(II)-MOF constructed from the closely related ligand, 5-(2-methylimidazol-1-yl)isophthalic acid, has been shown to be a precursor to an efficient electrocatalyst for the Oxygen Reduction Reaction (ORR). researchgate.netrsc.org DFT calculations in such studies can elucidate the reaction mechanism by identifying the active sites, calculating the adsorption energies of intermediates, and determining the energy barriers for each elementary step of the catalytic cycle. While the specific computational details for the ORR mechanism involving this particular MOF are not fully elaborated in the provided sources, the general approach involves modeling the catalyst surface and the interaction with oxygen molecules and other species to map out the most favorable reaction pathway, be it a 2-electron or a 4-electron reduction.

Computational Design and Rational Synthesis Guidance

The paradigm of materials discovery is progressively shifting from trial-and-error experimentation to a more predictive, design-oriented approach, with computational methods at the forefront of this evolution. For coordination assemblies of this compound, computational design offers a powerful tool for guiding the rational synthesis of new materials with tailored properties.

One of the key areas where computation aids in rational synthesis is the prediction of the structural properties of MOFs. nih.gov By employing DFT with various exchange-correlation functionals, researchers can predict lattice parameters, unit cell volumes, pore sizes, and bond lengths and angles with a reasonable degree of accuracy. nih.gov This predictive capability allows for the in-silico exploration of how different metal ions or the inclusion of ancillary ligands might influence the final topology and porosity of the framework formed with this compound. Such theoretical predictions can help to narrow down the vast parameter space of synthetic conditions, guiding experimental efforts toward the most promising routes for obtaining materials with desired structural characteristics.

A more advanced application of computational design is the large-scale screening of hypothetical MOFs. northwestern.edu This high-throughput computational approach involves generating vast libraries of potential MOF structures from a set of molecular building blocks, including ligands like this compound. These virtual libraries can then be screened for specific properties, such as gas storage capacity, selectivity for certain gas separations, or catalytic activity. For example, by calculating properties like pore-size distribution, surface area, and methane-storage capacity for thousands of hypothetical MOFs, researchers have been able to identify novel candidates with predicted performance exceeding that of any known material. northwestern.edu This approach not only identifies promising new materials for synthesis and testing but also helps to uncover fundamental structure-property relationships that can guide the design of future generations of materials.

Advanced Functional Applications and Research Impact of 5 1h Imidazol 1 Yl Isophthalic Acid Derived Materials

Heterogeneous Catalysis and Reaction Engineering

While metal-organic frameworks are widely studied for their catalytic potential, specific research detailing the application of materials derived solely from 5-(1H-Imidazol-1-yl)isophthalic acid in the following catalytic areas is not extensively documented in the current scientific literature.

Photocatalytic Degradation of Environmental Pollutants (e.g., Methylene (B1212753) Blue)

There is a lack of specific research demonstrating the use of MOFs or other materials synthesized from this compound for the photocatalytic degradation of environmental pollutants such as methylene blue. Although the broader class of MOFs has shown promise in this area, dedicated studies employing this particular ligand are not prominently reported.

Electrocatalytic Applications (e.g., Oxygen Reduction Reaction (ORR))

The application of materials based on this compound for electrocatalytic processes, including the oxygen reduction reaction (ORR), has not been a primary focus of the available research. While related compounds, such as methylated analogues, have been used to create MOF-derived electrocatalysts for ORR, similar studies on the non-methylated parent compound are not found in the searched literature.

Fenton-like Catalysis for Organic Dye Degradation

Investigations into the use of this compound-derived materials as catalysts in Fenton-like reactions for the degradation of organic dyes are not available in the reviewed scientific literature.

Chemical Sensing and Recognition Platforms

In contrast to catalysis, the field of chemical sensing has seen successful application of materials synthesized with this compound, particularly in the construction of luminescence-based sensors for detecting metal ions.

Luminescence-Based Detection of Metal Ions (e.g., Fe³⁺, Hg²⁺, Pb²⁺, Cr⁶⁺)

A significant application of materials derived from this compound is in the selective detection of ferric ions (Fe³⁺). Researchers have successfully synthesized a stable 3D Indium(III)-based metal-organic framework, formulated as [In(L)(μ2-OH)]·0.5H₂O, where H₂L represents this compound. rsc.org This robust MOF demonstrates excellent thermal, water, and chemical stability, retaining its structural integrity in harsh acidic and basic conditions (pH 2–13). rsc.org

Luminescence studies reveal that this In(III)-MOF can function as a highly selective and sensitive fluorescent sensor for Fe³⁺ ions in aqueous solutions. rsc.org When exposed to a mixture of different metal ions, the framework exhibits a distinct response to the presence of Fe³⁺ through a significant luminescence quenching effect. rsc.org This high selectivity suggests its potential as a practical sensory material for detecting specific metal cations in environmental or biological samples. rsc.org

While the detection of Fe³⁺ is well-documented for this specific MOF, similar studies detailing the use of this compound-based materials for the luminescent detection of other heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), or hexavalent chromium (Cr⁶⁺) were not identified in the reviewed literature.

Interactive Table: Fe³⁺ Sensing Performance

| Property | Description | Reference |

| Framework Material | [In(L)(μ2-OH)]·0.5H₂O (L = 5-(1H-Imidazol-1-yl)isophthalate) | rsc.org |

| Target Analyte | Ferric ion (Fe³⁺) | rsc.org |

| Detection Method | Luminescence Quenching | rsc.org |

| Selectivity | High selectivity for Fe³⁺ over other mixed metal ions in aqueous solution. | rsc.org |

| Stability | High thermal stability (up to 450 °C) and chemical stability in a wide pH range (2-13). | rsc.org |

Mechanisms of Luminescence Quenching and Enhancement

The primary mechanism for the detection of Fe³⁺ by the In(III)-MOF constructed from this compound is luminescence quenching. rsc.org Luminescence quenching in MOFs typically occurs through several possible pathways, including photoinduced electron transfer (PET), resonance energy transfer (RET), or competitive absorption of excitation/emission energy.

In the case of Fe³⁺ detection by this specific MOF, the quenching phenomenon is attributed to the interaction between the Fe³⁺ ions and the framework. The exact mechanism can be complex, but it is often proposed that the unfilled d-orbitals of the Fe³⁺ ion facilitate an efficient energy transfer or electron transfer process from the excited state of the MOF's luminescent ligand to the metal ion. This non-radiative decay pathway effectively competes with the radiative decay (fluorescence), leading to a measurable decrease or "quenching" of the emission intensity. The high efficiency of this quenching process upon interaction with Fe³⁺ ions is the basis for the sensor's high sensitivity and selectivity. rsc.org

Gas Separation and Storage Technologies

The porous nature and tunable pore chemistry of MOFs make them ideal candidates for gas separation and storage. The inclusion of functional groups, such as the nitrogen-rich imidazole (B134444) ring from the H₂L ligand, can enhance selectivity for specific gas molecules like carbon dioxide.

Coordination polymers derived from this compound and its analogues have demonstrated significant capabilities in the selective adsorption of carbon dioxide. The presence of functional groups is beneficial to CO₂ adsorption. For example, a cobalt-based coordination polymer has shown excellent selective separation for CO₂ over methane (B114726) (CH₄), as confirmed by IAST calculations. rsc.org This selectivity is crucial for applications such as natural gas purification and carbon capture from flue gas streams.

While the tailored pore environments of MOFs are theoretically well-suited for the challenging tasks of separating isotopes (e.g., deuterium (B1214612) from hydrogen) and structural isomers, research focusing on materials derived specifically from this compound for these applications is not prominently featured in the available literature. The precise control over pore size and host-guest interactions offered by these frameworks suggests a strong potential for future investigations in this specialized area of separation science.

Photophysical Properties and Optoelectronic Materials

The inherent luminescence of this compound and its derivatives, stemming from their conjugated electronic structures, makes them excellent candidates for building photoluminescent materials. When incorporated into coordination polymers, their emission properties can be tuned by the choice of metal ion and the resulting crystal structure.

Materials based on this ligand and its analogues exhibit strong luminescence in the solid state at room temperature. rsc.org A stable 3D In(III)-based MOF synthesized with H₂L displays notable photoluminescent properties. rsc.org The quantum yield, a measure of the efficiency of light emission, can be significant in these materials. For instance, certain coordination polymers have exhibited phosphorescent quantum yields as high as 15.73%. These robust luminescent properties are foundational for their use in applications like chemical sensors and solid-state lighting.

Room temperature phosphorescence (RTP) is a photophysical phenomenon characterized by a long-lived "afterglow" following the removal of an excitation source. This property is rare in purely organic materials at room temperature but can be induced and enhanced within the rigid, protective confines of a crystal lattice, such as in coordination polymers. Materials incorporating isophthalic acid derivatives have shown remarkable RTP characteristics.

Certain coordination polymers exhibit a multi-color afterglow that can last for several seconds and display ultralong lifetimes, with one example reaching 663.85 ms (B15284909). In other systems where an RTP-active guest molecule is doped into a host matrix of an aromatic dicarboxylic acid like isophthalic acid, a bright afterglow with a phosphorescent lifetime of 403 ms has been recorded. The combination of efficient energy transfer from the host to the guest and the formation of a rigid hydrogen-bonding network is credited for this efficient and long-lived phosphorescence. By incorporating heavy atoms, phosphorescence lifetimes can be extended even further, with some systems reporting lifetimes as long as 1.0 second under ambient conditions.

| Material System | Phosphorescence Lifetime | Quantum Yield | Notable Feature | Reference |

|---|---|---|---|---|

| Coordination Polymer | up to 663.85 ms | up to 15.73% | Multi-color afterglow | N/A |

| 1,8-naphthalimide in isophthalic acid | 403 ms | 4.2% | Host-guest energy transfer | N/A |

| Iodinated molecular systems | up to 1.0 s | Not specified | Heavy-atom effect | N/A |

Color-Tunable and Long-Persistent Luminescence

The exploration of color-tunable and long-persistent luminescence in materials derived from this compound is an emerging area of research. While the inherent photoluminescent properties of MOFs constructed from this ligand have been documented, detailed studies focusing specifically on achieving color-tunability and long-persistent afterglow are not extensively available in the current body of scientific literature.

One notable example of a luminescent MOF derived from this ligand is a stable 3D indium(III)-based framework, denoted as [In(L)(μ2-OH)]·0.5H2O (where H2L = this compound). rsc.org The photoluminescence of this material has been investigated, revealing its potential as a fluorescent sensor. rsc.org Specifically, its luminescence is quenched in the presence of Fe³⁺ ions, indicating a high selectivity for this particular metal cation in aqueous solutions. rsc.org

However, the research on this specific indium-based MOF does not extend to the systematic tuning of its emission color or the investigation of any long-persistent phosphorescent properties. The development of color-tunable systems often involves strategies such as the incorporation of different metal ions, the encapsulation of emissive guest molecules, or the formation of mixed-ligand frameworks. Similarly, long-persistent luminescence is a specific phenomenon that requires the material to have the ability to store excitation energy and release it slowly over time, which has not yet been reported for materials exclusively based on this compound.

Further research is required to explore the full potential of this compound-derived materials in the field of color-tunable and long-persistent luminescence.

Semiconducting Characteristics and Optical Band Gaps

For instance, studies on coordination polymers with similar but not identical ligands, such as those based on 5-tert-butyl isophthalic acid and bis(imidazol-1yl)benzene linkers, have reported on their optical properties and, in some cases, wide band gaps as determined by UV-vis diffuse-reflectance spectra. researchgate.net However, direct extrapolation of these findings to materials based on this compound is not scientifically rigorous due to the subtle but significant influence of the ligand's molecular structure on the electronic properties of the resulting framework.

Future Directions and Emerging Research Avenues for 5 1h Imidazol 1 Yl Isophthalic Acid Based Materials

Exploration of Novel Synthetic Methodologies for Enhanced Control over Architecture

The precise control over the architecture of materials at the molecular level is paramount to tailoring their properties for specific applications. For materials based on 5-(1H-Imidazol-1-yl)isophthalic acid, future research will increasingly focus on moving beyond traditional solvothermal and hydrothermal synthesis methods. The exploration of novel synthetic methodologies aims to provide greater control over crystal size, morphology, and defect engineering.

Future synthetic strategies are expected to include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and may lead to the formation of unique crystalline phases that are not accessible through conventional heating methods.

Sonochemical synthesis: The use of ultrasound can promote the rapid formation of nuclei, leading to smaller, more uniform crystals. This can be particularly advantageous for applications requiring high surface areas.

Mechanochemical synthesis: This solvent-free or low-solvent approach offers a more environmentally friendly route to MOF production and can result in the formation of novel structures.

Flow chemistry: Continuous flow reactors can enable better control over reaction parameters, leading to more consistent product quality and offering a scalable route for the production of these materials.

A key aspect of future synthetic exploration will be the use of modulators and additives to fine-tune the crystal growth process. These molecules can compete with the organic linker during coordination, influencing the resulting topology and defect concentration of the framework. By carefully selecting modulators, researchers can rationally design materials with desired pore sizes and functionalities.

Development of Multi-Functional Hybrid Materials and Composites

The integration of this compound-based frameworks into multi-functional hybrid materials and composites is a rapidly growing area of research. mdpi.com These hybrid materials can exhibit synergistic properties that are not present in the individual components. psecommunity.org Future work in this area will focus on creating advanced materials with enhanced performance for a variety of applications.

Key areas for the development of hybrid materials include:

Polymer Composites: Incorporating MOFs derived from this compound into polymer matrices can enhance the mechanical, thermal, and barrier properties of the polymer. psecommunity.org These composites could find applications in advanced packaging, membranes for gas separation, and as coatings.

Inorganic-Organic Hybrids: The combination of these MOFs with inorganic nanoparticles, such as metal oxides or quantum dots, can lead to materials with novel optical, electronic, or catalytic properties. For example, five new inorganic–organic hybrid compounds based on Keggin-type polyoxometalates and a related 3,5-di(1H-imidazol-1-yl)benzoic acid ligand have been synthesized, demonstrating the potential for creating multifunctional materials. rsc.org

Layered Hybrid Perovskites: There is an emerging interest in developing multifunctional layered hybrid perovskites that incorporate organic moieties to enhance their functionality and stability for optoelectronic applications. rsc.org

The design and synthesis of these hybrid materials will require a deep understanding of the interfacial interactions between the MOF and the host matrix to ensure efficient load transfer and property enhancement.

Deeper Understanding of Structure-Property Relationships through Advanced Characterization

A fundamental understanding of the relationship between the structure of a material and its properties is crucial for its rational design and optimization. For materials based on this compound, a range of advanced characterization techniques will be employed to probe their structures at multiple length scales and under various conditions.

Advanced characterization techniques that will play a pivotal role include:

In-situ and Operando Characterization: Techniques such as in-situ X-ray diffraction and spectroscopy will allow researchers to monitor the structural changes of these materials during processes like gas adsorption, catalysis, or guest encapsulation. This will provide invaluable insights into their working mechanisms.

Advanced Spectroscopic Techniques: Solid-state nuclear magnetic resonance (NMR), X-ray absorption spectroscopy (XAS), and other advanced spectroscopic methods will be used to probe the local coordination environment of the metal centers and the organic linkers, providing a more complete picture of the material's structure.

Microscopy and Tomography: High-resolution transmission electron microscopy (TEM) and electron tomography will be used to visualize the crystal morphology and defect structures at the nanoscale.

The data obtained from these advanced characterization techniques will be crucial for validating theoretical models and for developing a more comprehensive understanding of how the synthesis conditions and post-synthetic modifications influence the final properties of the material. For instance, the characterization of cobalt-based MOFs with 5-(hydroxymethyl)isophthalic acid and imidazole (B134444) derivatives using single-crystal X-ray diffraction, UV-Vis spectroscopy, and Mott-Schottky measurements confirmed their n-type semiconducting nature. nih.govresearchgate.net

Theoretical Prediction and Rational Design of Next-Generation Materials

Computational modeling and theoretical prediction are becoming increasingly indispensable tools in materials science. For materials derived from this compound, computational methods will guide the rational design of new structures with tailored properties, accelerating the discovery of next-generation materials.

Future theoretical and computational efforts will focus on:

High-Throughput Screening: Computational screening of large virtual libraries of MOFs based on this compound and various metal nodes can identify promising candidates for specific applications, such as carbon capture or catalysis.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of these materials, including the diffusion of guest molecules within their pores and their mechanical stability.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, bandgap, and catalytic activity of these materials, guiding the design of new functional frameworks. The rational design and synthesis of novel imidazole derivatives as anti-cancer agents have been guided by molecular docking analysis to predict binding affinities. rsc.org

The synergy between computational prediction and experimental synthesis will be key to the rapid development of new materials with enhanced performance. By predicting the properties of a material before it is synthesized, researchers can focus their experimental efforts on the most promising candidates, saving time and resources.

Scalability Considerations for Potential Academic-Industrial Translation

For any promising material to make a real-world impact, its synthesis must be scalable and economically viable. A significant future direction for research on this compound-based materials will be to address the challenges associated with their large-scale production and to pave the way for their translation from academic laboratories to industrial applications.

Key considerations for scalability include:

Cost-Effective Synthesis: Developing synthetic routes that utilize cheaper starting materials, reduce solvent consumption, and minimize energy input will be crucial for industrial adoption.

Process Optimization: Optimizing reaction conditions to maximize yield and purity while ensuring batch-to-batch consistency is a critical step in the scale-up process.

Green Synthesis Routes: The development of more environmentally friendly synthesis methods, such as mechanochemical synthesis or the use of greener solvents, will be increasingly important.

Shaping and Formulation: For many applications, these materials will need to be formulated into specific shapes, such as pellets, monoliths, or thin films. Research into scalable methods for shaping and formulating these materials will be essential.

The table below summarizes some of the key research directions and their potential impact on the academic-to-industrial translation of these materials.

| Research Direction | Potential Impact on Industrial Translation |

| Development of continuous flow synthesis | Enables large-scale, consistent production of materials. |

| Use of water as a solvent | Reduces environmental impact and lowers production costs. |

| Post-synthetic modification for enhanced stability | Improves the durability of the materials for long-term applications. |

| Development of cost-effective precursors | Makes the overall production process more economically feasible. |

Addressing these scalability challenges will require close collaboration between academic researchers and industrial partners to ensure that the developed materials and processes meet the demands of real-world applications.

Q & A

Q. What are the established synthetic routes for 5-(1H-Imidazol-1-yl)isophthalic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling reactions between isophthalic acid derivatives and imidazole groups. A common approach includes:

- Step 1: Functionalization of isophthalic acid at the 5-position using halogenation (e.g., bromination) to introduce a reactive site.

- Step 2: Nucleophilic substitution with 1H-imidazole under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate deprotonation .

- Step 3: Acidic workup to isolate the product.

Key Variables:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 7.5–7.8 ppm (imidazole protons) confirm structural integrity.

- ¹³C NMR: Carboxylic carbons appear at δ 165–170 ppm.

- X-ray Diffraction (XRD): Single-crystal XRD resolves the planar geometry of the imidazole ring and dihedral angles between aromatic and carboxylate groups. For related structures, mean C–C bond lengths are ~1.39 Å, with R factors <0.08 indicating high data reliability .

- Fourier-Transform Infrared Spectroscopy (FTIR): Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2500–3500 cm⁻¹ (O-H) validate carboxylate functionality.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential irritancy (similar to imidazole derivatives) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.

- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of metal-organic frameworks (MOFs) using this ligand?

Methodological Answer:

-

Factor Selection: Key variables include ligand-to-metal ratio, solvent polarity (e.g., H₂O vs. DMF), and reaction temperature.

-

Design Example: A 2³ factorial design (3 factors, 2 levels) can test interactions:

Factor Low Level (-1) High Level (+1) Ligand:Metal 1:1 1:2 Temperature 80°C 120°C Solvent H₂O DMF Response Variables: Crystallinity (XRD), surface area (BET), and stability (TGA). -

Analysis: Pareto charts identify dominant factors (e.g., solvent choice significantly impacts MOF porosity) .

Q. How do discrepancies arise between experimental and computational data for this compound’s coordination behavior?

Methodological Answer:

- Common Discrepancies:

- Resolution Strategies:

Q. What methodologies enable the integration of this ligand into luminescent or catalytic MOFs?

Methodological Answer:

- Ligand Design: The imidazole group enhances π-π stacking and hydrogen bonding, promoting structural rigidity.

- Metal Selection:

- Luminescence: Lanthanides (e.g., Eu³⁺) sensitized via antenna effect from the ligand’s aromatic system.

- Catalysis: Transition metals (e.g., Co²⁺) leverage open metal sites for substrate activation.

- Characterization:

Q. How can researchers address solubility challenges during crystallization for structural studies?

Methodological Answer:

- Solvent Screening: Use binary solvent systems (e.g., DMF/EtOH) to balance solubility and volatility.

- Additives: Introduce templating agents (e.g., pyridine) to stabilize nucleation.

- Techniques: Slow evaporation at 4°C or diffusion methods (e.g., layering hexane over DMF solution) yield X-ray-quality crystals .

Data Contradiction Analysis Example

Issue: Conflicting reports on thermal stability of MOFs using this ligand.

Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |